molecular formula C6H8N2O2 B585808 2-Amino-6-methoxypyridin-3-ol CAS No. 157829-53-3

2-Amino-6-methoxypyridin-3-ol

Cat. No.: B585808
CAS No.: 157829-53-3
M. Wt: 140.142
InChI Key: HKRUDOOCYUITKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-methoxypyridin-3-ol is a versatile pyridine derivative that serves as a valuable synthetic intermediate and building block in scientific research, particularly in the field of medicinal chemistry. While specific studies on this exact compound are limited, research on closely related 6-methoxypyridin-3-amine derivatives highlights its potential utility. These compounds are frequently employed as precursors in the synthesis of complex molecules, such as Schiff base ligands. For instance, similar structures have been used to create novel ligands like N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), which form stable complexes with transition metals like Cu(II) and Co(II) for antimicrobial studies . Furthermore, the 6-methoxypyridin-3-amine scaffold is a key component in the development of pharmacologically active compounds, including a class of N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives that are being investigated as potent and selective PET radiotracers for detecting α-synuclein aggregates associated with Parkinson's disease . This compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

157829-53-3

Molecular Formula

C6H8N2O2

Molecular Weight

140.142

IUPAC Name

2-amino-6-methoxypyridin-3-ol

InChI

InChI=1S/C6H8N2O2/c1-10-5-3-2-4(9)6(7)8-5/h2-3,9H,1H3,(H2,7,8)

InChI Key

HKRUDOOCYUITKY-UHFFFAOYSA-N

SMILES

COC1=NC(=C(C=C1)O)N

Synonyms

3-Pyridinol,2-amino-6-methoxy-(9CI)

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Amino 6 Methoxypyridin 3 Ol

Retrosynthetic Analysis and Strategic Approaches to 2-Amino-6-methoxypyridin-3-ol Synthesis

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering various strategic pathways for its construction. The primary challenge lies in the controlled, regioselective introduction of the three distinct functional groups onto the pyridine (B92270) ring.

Figure 1: Retrosynthetic analysis of this compound

Generated mermaid

One logical retrosynthetic approach involves the late-stage introduction of the hydroxyl group. This strategy would start from a suitably substituted 2-amino-6-methoxypyridine (B105723) derivative. Another key disconnection is the C-N bond of the amino group, suggesting a nucleophilic aromatic substitution or a directed amination reaction. The methoxy (B1213986) group can be introduced via nucleophilic substitution of a corresponding halopyridine.

Precursor Chemistry and Starting Material Selection for Pyridinol Synthesis

The selection of appropriate starting materials is critical for an efficient synthesis. Based on the retrosynthetic analysis, several key precursors can be identified.

A pivotal precursor is 2-Amino-6-methoxypyridine . This compound can potentially be synthesized from the more readily available 2,6-Dichloropyridine (B45657) . A patent describes a process for producing 2,3-diamino-6-methoxypyridine (B1587572) that starts with the nitration of 2,6-dichloropyridine to yield 2,6-dichloro-3-nitropyridine. google.com Subsequent ammonolysis can provide 2-amino-6-chloro-3-nitropyridine, followed by methoxylation to give 2-amino-6-methoxy-3-nitropyridine (B1334430). google.com This nitro derivative is a direct precursor to the 3-amino analogue and highlights a potential route for functionalizing the 3-position.

Alternatively, 2-amino-6-chloropyridine or 2,6-dibromopyridine could serve as starting points for the introduction of the methoxy group via nucleophilic substitution with sodium methoxide (B1231860). oiccpress.com

For the construction of the pyridine ring itself, multicomponent reactions offer a modular approach. For instance, a one-pot, four-component reaction of a β-dicarbonyl compound, an aldehyde, a ketone, and ammonium (B1175870) acetate (B1210297) under microwave irradiation has been reported for the synthesis of substituted pyridines. nih.govresearchgate.net While not specific to the target molecule, this highlights the potential for building the substituted pyridine core from acyclic precursors.

Table 1: Potential Precursors and Starting Materials

Compound NameChemical StructureRationale for Use
2,6-DichloropyridineCl-C1=CC=C(Cl)N=C1A versatile starting material for sequential nucleophilic substitution to introduce methoxy and amino groups.
2-Amino-6-chloropyridineNC1=NC(Cl)=CC=C1Allows for the introduction of the methoxy group at the 6-position.
2-Amino-6-methoxypyridineCOC1=CC=C(N)N=C1A key intermediate that requires subsequent functionalization at the 3-position (hydroxylation or amination followed by conversion).
2-amino-3-nitro-6-methoxypyridineCOC1=CC(N)=C(N(=O)=O)C=N1A direct precursor where the nitro group can be reduced to an amino group and potentially converted to a hydroxyl group via diazotization. google.com

Regioselective Functionalization Strategies for Methoxy and Amino Groups

The regioselective introduction of the methoxy and amino groups is a critical aspect of the synthesis. The inherent electronic properties of the pyridine ring dictate that nucleophilic aromatic substitution is favored at the 2- and 6-positions.

Starting from 2,6-dichloropyridine, a sequential substitution strategy can be employed. The differential reactivity of the two chlorine atoms can be exploited. For instance, reaction with ammonia (B1221849) or an ammonia equivalent could selectively introduce the amino group at one position, followed by reaction with sodium methoxide to install the methoxy group at the other. The conditions for these reactions, such as temperature and solvent, would need to be carefully controlled to achieve the desired regioselectivity.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful tool for the regioselective synthesis of pyridines. For example, the coupling of α,β-unsaturated oxime esters with alkenes can produce 2,3,6-trisubstituted pyridines with high regioselectivity. nih.gov Similarly, palladium-catalyzed methods using isoxazolinones as precursors have been developed for the regioselective synthesis of 2,3,6-trisubstituted pyridines. nih.govacs.org These advanced methods offer precise control over the substitution pattern.

Hydroxylation and Amination Protocols in Pyridine Ring Systems

Introducing the hydroxyl group at the 3-position of a 2,6-disubstituted pyridine presents a significant challenge due to the electron-rich nature of the ring, which typically directs electrophilic substitution to other positions.

One plausible strategy involves the functionalization of a pre-existing group at the 3-position. For instance, if 2-amino-3-nitro-6-methoxypyridine is synthesized as described in a patent, the nitro group can be reduced to an amino group to yield 2,3-diamino-6-methoxypyridine. google.com The resulting 3-amino group can then be converted to a hydroxyl group via a Sandmeyer-type reaction, involving diazotization with nitrous acid followed by hydrolysis.

Direct hydroxylation of pyridine rings is an area of active research. While challenging, some methods have been developed. For instance, biocatalytic hydroxylation using engineered enzymes offers a green and highly selective alternative. google.commdpi.commdpi.comnih.gov Although not yet reported for this specific substrate, the potential for developing a biocatalyst for the C3-hydroxylation of 2-amino-6-methoxypyridine exists.

Amination of the pyridine ring can be achieved through various methods. The Chichibabin reaction, which involves the reaction of pyridine with sodium amide, is a classic method for introducing an amino group at the 2-position. However, for functionalization at the 3-position, other strategies are required. Directed C-H amination using transition metal catalysts is a more modern approach that can offer better regiocontrol.

Novel Synthetic Routes and Methodological Innovations for this compound

Recent advances in organic synthesis have provided new tools that can be applied to the synthesis of complex molecules like this compound, with a focus on efficiency and sustainability.

One-Pot Synthesis and Cascade Reactions

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of reduced waste, time, and cost. nih.govorganic-chemistry.org For the synthesis of polysubstituted pyridines, several one-pot methods have been developed. A base-catalyzed three-component reaction of ynals, isocyanates, and amines has been reported to produce highly decorated pyridine derivatives. organic-chemistry.org

Cascade reactions, where a single event triggers a series of subsequent transformations, are particularly elegant and efficient for constructing complex molecular architectures. rsc.orgscispace.comrsc.orgscielo.br A cascade reaction for the synthesis of substituted pyridines could involve an initial Michael addition followed by an intramolecular cyclization and aromatization sequence. For example, a simple, modular method for preparing highly substituted pyridines employs a cascade reaction involving a copper-catalyzed cross-coupling, electrocyclization, and air oxidation. scispace.com The development of a cascade reaction specifically for this compound would represent a significant advancement.

Green Chemistry Approaches and Sustainable Synthetic Practices

The principles of green chemistry are increasingly being integrated into synthetic planning to minimize environmental impact. nih.govresearchgate.net For pyridine synthesis, this includes the use of environmentally benign solvents, catalysts, and energy sources.

Microwave-assisted organic synthesis has been shown to accelerate reaction rates and improve yields in the synthesis of pyridine derivatives, often under solvent-free or green solvent conditions. nih.govresearchgate.net One-pot multicomponent reactions performed under microwave irradiation in ethanol (B145695) are a prime example of a green synthetic approach. nih.govresearchgate.net

The use of nanocatalysts is another promising area in green chemistry. rsc.org Nanocatalysts can offer high activity and selectivity, and their heterogeneous nature allows for easy recovery and reuse. For example, sulfonic acid-functionalized nano zeolite NaY has been used as a recyclable Brønsted acid catalyst for the one-pot synthesis of pyridines. rsc.org The development of a catalytic system, perhaps using functionalized biochar, for the synthesis of this compound would be a significant step towards a more sustainable process. nih.gov

Biocatalysis, as mentioned earlier, also aligns with the principles of green chemistry by utilizing enzymes that operate under mild conditions in aqueous media. google.commdpi.commdpi.comnih.gov

Table 2: Comparison of Synthetic Approaches

Synthetic ApproachKey FeaturesAdvantagesPotential Challenges for Target Compound
Linear Synthesis Stepwise introduction of functional groupsWell-established reactions, predictable outcomesLong reaction sequences, purification at each step, potentially low overall yield
Convergent Synthesis Synthesis of key fragments followed by couplingHigher overall yield, modularityRequires development of robust coupling strategies
One-Pot/Cascade Reactions Multiple transformations in a single stepHigh efficiency, reduced waste, time-savingRequires careful optimization of reaction conditions to control selectivity
Green Chemistry Approaches Use of sustainable reagents, catalysts, and conditionsEnvironmentally friendly, often saferMay require development of new catalysts or reaction conditions specific to the target

Flow Chemistry and Continuous Processing Techniques for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the synthesis of complex molecules like this compound. europa.eusyrris.jp Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and enhanced product purity. europa.eu The small reactor volume ensures that any hazardous intermediates or exothermic reactions are contained, which is a significant advantage over large-scale batch reactors. nih.gov

For the synthesis of substituted aminopyridines, several key reaction steps are amenable to flow processing. For instance, nitration reactions, which are often highly exothermic and require careful temperature control, can be performed safely and efficiently in a continuous flow setup. europa.eunih.gov The synthesis of a key precursor, 2-amino-6-methoxy-3-nitropyridine, involves such a step. google.comnih.gov Similarly, catalytic hydrogenation, a common method for reducing a nitro group to an amine, can be integrated into a flow process using packed-bed reactors containing a solid-supported catalyst like Palladium on carbon (Pd/C). This approach allows for the safe handling of hydrogen gas and easy separation of the catalyst from the product stream, facilitating catalyst recycling.

The scalability of flow synthesis is another major advantage. scielo.br A process developed in a laboratory-scale microreactor can be scaled up for industrial production by either increasing the reactor size or by "numbering-up," which involves running multiple reactors in parallel. scielo.br This paradigm allows for the on-demand production of significant quantities of this compound, overcoming the limitations of batch synthesis. wiley-vch.de High-temperature and high-pressure conditions, often difficult to achieve in batch, can be safely accessed in flow reactors, potentially accelerating reaction rates and enabling novel transformations. nih.govuliege.be

Directed Derivatization and Functional Group Interconversions of this compound

The trifunctional nature of this compound, possessing amino, hydroxyl, and methoxy groups on a pyridine core, provides a rich platform for chemical derivatization. Strategic modification of these functional groups can be used to modulate the molecule's physicochemical and biological properties.

Chemical Modifications at the Amino Group: Amidation, Alkylation, and Heterocycle Annulation

The primary amino group at the C2-position is a versatile handle for a variety of chemical transformations.

Amidation: The nucleophilic amino group readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For example, N-formylation of the structurally similar 6-bromo-2-methoxy-3-aminopyridine has been achieved using formic acid and acetic anhydride. nih.gov This reaction can be used to install a variety of acyl groups, influencing the electronic properties and steric profile of the molecule.

Alkylation: The amino group can undergo N-alkylation with alkyl halides or under reductive amination conditions. The synthesis of neuroprotective agents has involved the reaction of an amino alcohol with 2-iodo-6-methoxypyridine, demonstrating N-alkylation at the C2-amino position. acs.org Such modifications are crucial for building larger molecular architectures and exploring structure-activity relationships.

Heterocycle Annulation: The 2-aminopyridine (B139424) moiety is a classic precursor for the synthesis of fused heterocyclic systems. The amino group can act as one of the nucleophilic centers in condensation reactions with bifunctional electrophiles to construct new rings. This strategy allows for the synthesis of imidazo[1,2-a]pyridines, which are known for their biological activities. nih.govorganic-chemistry.org The reaction of this compound with appropriate reagents could lead to the formation of various fused systems, such as pyrimidopyridines or thienopyridines, significantly expanding the chemical space accessible from this starting material. organic-chemistry.orgjournalirjpac.com

Table 1: Examples of Chemical Modifications at the Amino Group

Modification Type Reagent Example Product Type Reference
Amidation Acetic Anhydride / Formic Acid N-formamide nih.gov
Alkylation 2-Iodo-6-methoxypyridine / CuI Secondary Amine acs.org

Chemical Modifications at the Hydroxyl Group: Etherification, Esterification, and Oxidation Products

The phenolic hydroxyl group at the C3-position exhibits its own distinct reactivity.

Etherification and Esterification: The hydroxyl group can be converted into ethers or esters via reaction with alkylating or acylating agents, respectively. The tautomeric nature of 3-hydroxypyridines means that alkylation can sometimes occur on the ring nitrogen; however, reaction conditions can be optimized to favor O-alkylation (etherification). researchgate.netresearchgate.net Esterification can be achieved using standard conditions with acid chlorides or anhydrides in the presence of a base. These modifications can serve as protecting groups or be used to fine-tune the molecule's properties.

Oxidation Products: The hydroxyl group can be oxidized to the corresponding ketone, yielding a pyridinone structure. evitachem.com The presence of the electron-donating amino and methoxy groups makes the pyridine ring susceptible to oxidation. Indeed, many 6-aminopyridin-3-ols are effective antioxidants, highlighting their propensity to undergo oxidation. nih.gov In some cases, oxidation can be followed by further reactions, such as dimerization, as has been observed with the related compound 3-amino-6-methyl-pyridin-2-ol. researchgate.net

Chemical Modifications at the Pyridine Ring: Halogenation, Nitration, and Sulfonation

The pyridine ring itself can undergo electrophilic substitution, although the electron-deficient nature of the ring generally makes these reactions more challenging than for benzene. However, the ring is activated by the powerful electron-donating effects of the amino, hydroxyl, and methoxy groups.

Halogenation: Electrophilic halogenation with reagents like N-bromosuccinimide (NBS) or bromine in acetic acid is a common method for introducing halogen atoms onto activated pyridine rings. For this compound, halogenation is expected to occur at the electron-rich C5 position, which is para to the amino group and ortho to the hydroxyl group. The synthesis of 6-bromo-2-methoxy-3-aminopyridine demonstrates the feasibility of selective bromination on a similar scaffold. nih.gov

Nitration: Nitration is a key reaction for functionalizing aminopyridines. The synthesis of 2-amino-6-methoxy-3-nitropyridine is a well-established procedure, typically using a nitrating agent like potassium nitrate (B79036) in sulfuric acid. google.comnih.gov The nitro group is introduced at the C3 position of 2-amino-6-methoxypyridine. google.com In the case of this compound, nitration would likely occur at the C5 position, directed by the existing substituents.

Sulfonation: While less common than halogenation or nitration for this specific class of compounds, sulfonation of activated heterocyclic rings is possible. researchgate.net Using a strong sulfonating agent like fuming sulfuric acid could potentially introduce a sulfonic acid group at the C5 position of the pyridine ring.

Selective Functionalization and Orthogonal Protecting Group Strategies

The presence of multiple reactive sites on this compound necessitates careful planning for selective chemical modification. Orthogonal protecting group strategies are essential for achieving this selectivity. organic-chemistry.org A protecting group is a reversible chemical modification of a functional group to render it inert to specific reaction conditions. organic-chemistry.org An orthogonal set of protecting groups allows for the deprotection of one group without affecting the others. uchicago.edu

For this compound, one could employ this strategy as follows:

Protect the amine: The amino group can be protected with a tert-butyloxycarbonyl (Boc) group, which is stable to a wide range of conditions but is readily removed with acid. beilstein-journals.org

Modify the hydroxyl group: With the amine protected, the hydroxyl group can be selectively functionalized, for example, by etherification or esterification.

Deprotect the amine: The Boc group can then be removed using an acid like trifluoroacetic acid (TFA), regenerating the free amine for further modification, while the newly installed ether or ester on the hydroxyl group remains intact.

Alternatively, a 9-fluorenylmethyloxycarbonyl (Fmoc) group could be used to protect the amine, which is base-labile, while an acid-labile protecting group is used for the hydroxyl group. sigmaaldrich.combiosynth.com The choice of protecting groups depends on the planned reaction sequence and the stability of the target molecule. uchicago.edu

Table 2: Common Orthogonal Protecting Groups for Amino and Hydroxyl Functions

Functional Group Protecting Group Abbreviation Introduction Reagent Cleavage Conditions Reference
Amino tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc)₂O Strong Acid (e.g., TFA) organic-chemistry.orgbeilstein-journals.org
Amino Benzyloxycarbonyl Cbz Benzyl chloroformate Catalytic Hydrogenation (H₂, Pd/C) beilstein-journals.org
Amino 9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl, Fmoc-OSu Base (e.g., Piperidine) organic-chemistry.orgsigmaaldrich.com
Hydroxyl tert-Butyldimethylsilyl ether TBDMS/TBS TBDMS-Cl, Imidazole Fluoride ion (e.g., TBAF) sigmaaldrich.com

Advanced Spectroscopic and Structural Elucidation Studies of 2 Amino 6 Methoxypyridin 3 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure, conformation, and dynamic behavior of organic molecules in solution. The presence of various functional groups, including an amino, a hydroxyl, and a methoxy (B1213986) group on the pyridine (B92270) ring, suggests the possibility of interesting conformational and tautomeric equilibria for 2-Amino-6-methoxypyridin-3-ol.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the amino and hydroxyl groups, and the methyl protons of the methoxy group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents.

Two-dimensional (2D) NMR techniques are essential for unambiguous assignment of these signals and for probing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, which helps in identifying adjacent protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the assignment of the carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. mdpi.com This is crucial for determining the preferred conformation of the molecule, for instance, the spatial relationship between the substituents on the pyridine ring.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from similar pyridine derivatives. mdpi.comchemicalbook.com

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H46.5 - 7.5-
H56.0 - 7.0-
NH₂4.5 - 5.5 (broad)-
OH8.0 - 9.0 (broad)-
OCH₃3.8 - 4.2-
C2-155 - 165
C3-140 - 150
C4-110 - 120
C5-100 - 110
C6-160 - 170
OCH₃-50 - 60

While solution-state NMR provides information about the molecule in a dissolved state, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in the solid phase. emory.edu This is particularly important for identifying and characterizing different polymorphic forms or amorphous states of a compound, which can have different physical properties. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution spectra of solid samples, offering insights into the local environment of the atoms in the crystal lattice.

X-ray Crystallography and Solid-State Structural Investigations

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides precise information about bond lengths, bond angles, and intermolecular interactions.

Obtaining a suitable single crystal of this compound would allow for a detailed single-crystal X-ray diffraction analysis. This would reveal the exact molecular structure, including the planarity of the pyridine ring and the conformations of the substituents. Furthermore, it would provide a detailed picture of the intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, which govern the packing of the molecules in the crystal lattice. The presence of chiral centers would also allow for the determination of the absolute configuration.

A hypothetical table summarizing potential crystallographic data for this compound is provided below, based on general data for similar organic compounds.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5 - 9.5
b (Å)10.0 - 11.0
c (Å)7.0 - 8.0
β (°)95 - 105
Volume (ų)600 - 700
Z4
Density (calculated) (g/cm³)1.4 - 1.5
Hydrogen BondsO-H···N, N-H···O, N-H···N

Powder X-ray diffraction (PXRD) is a complementary technique that is particularly useful for the analysis of polycrystalline materials. americanpharmaceuticalreview.com It provides a characteristic diffraction pattern, or "fingerprint," for a specific crystalline phase. PXRD is widely used for polymorphic screening to identify different crystal forms of a substance. rsc.org It is also valuable for assessing the crystallinity of a sample and for monitoring phase transformations that may occur under different conditions, such as changes in temperature or humidity.

Co-crystallization and Supramolecular Assembly Studies

The study of co-crystals and supramolecular assemblies provides profound insights into the intermolecular interactions that govern the solid-state architecture of pharmaceutical and chemical compounds. For aminopyridine derivatives like this compound, co-crystallization is a powerful technique to modify physicochemical properties through the formation of novel crystalline structures with a secondary molecule, known as a co-former.

The molecular structure of this compound, featuring amino (-NH2), hydroxyl (-OH), and pyridine ring nitrogen atoms, presents multiple sites for hydrogen bonding. These functional groups can act as both hydrogen bond donors and acceptors, making the molecule an excellent candidate for forming robust supramolecular synthons. In studies of related aminopyridine and aminopyrimidine derivatives, researchers have found that non-covalent interactions such as hydrogen bonding, π–π stacking, and van der Waals forces are pivotal in directing the assembly of molecules into well-defined one-, two-, or three-dimensional networks. mdpi.com

For instance, the co-crystallization of aminopyridine derivatives with carboxylic acids often leads to the formation of highly predictable and stable acid-pyridine or acid-amino supramolecular heterosynthons. mdpi.com The hydroxyl and amino groups on the this compound ring can engage in strong N–H···O, O–H···N, or O–H···O hydrogen bonds, which are fundamental to the construction of these extended networks. The selection of a suitable co-former, such as a dicarboxylic acid or another molecule with complementary hydrogen bonding sites, can systematically alter the crystal lattice and, consequently, properties like solubility and stability. nih.gov Studies on similar systems, like 2-amino-4-methoxy-6-methyl pyrimidine (B1678525) with sorbic acid, demonstrate the formation of such intricate hydrogen-bonded networks. researchgate.net

The supramolecular assembly is not limited to co-crystals. In the solid state, molecules of this compound can self-assemble through these same interactions. The planarity of the pyridine ring further facilitates π–π stacking interactions, adding another layer of stability to the crystalline structure. Understanding these assembly patterns is crucial for crystal engineering and the rational design of materials with desired properties.

Vibrational Spectroscopy (IR and Raman) for Hydrogen Bonding and Functional Group Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is an indispensable tool for characterizing the functional groups and intermolecular interactions within a molecular system. For this compound, these techniques provide a detailed fingerprint of its vibrational modes, which are sensitive to the local chemical environment, including hydrogen bonding.

Theoretical calculations, often using Density Functional Theory (DFT), are commonly employed alongside experimental measurements to achieve a complete assignment of the vibrational spectra of substituted pyridines. redalyc.orgnih.gov These computational approaches can predict the vibrational frequencies and intensities with a high degree of accuracy, aiding in the interpretation of complex spectra. rasayanjournal.co.in

The vibrational spectrum of this compound can be analyzed by considering the characteristic frequencies of its constituent functional groups: the amino group (-NH2), the hydroxyl group (-OH), the methoxy group (-OCH3), and the pyridine ring.

Amino (-NH2) Group Vibrations: The -NH2 group typically exhibits symmetric and asymmetric stretching vibrations (νNH2) in the 3300-3500 cm⁻¹ region. The precise frequencies of these modes are highly sensitive to hydrogen bonding; involvement in such interactions typically leads to a red-shift (lower frequency) and broadening of the bands. Other characteristic modes include the -NH2 scissoring (bending) vibration around 1600-1650 cm⁻¹.

Hydroxyl (-OH) Group Vibrations: The O-H stretching vibration is one of the most indicative of hydrogen bonding. In a free state, it appears as a sharp band around 3600 cm⁻¹. However, in the solid state where intermolecular hydrogen bonding is prevalent, this mode is observed as a very broad and intense band at lower frequencies, often between 3200 and 3500 cm⁻¹.

Methoxy (-OCH3) Group Vibrations: The methoxy group is characterized by C-H stretching modes just below 3000 cm⁻¹, and a strong C-O stretching vibration typically found in the 1200-1300 cm⁻¹ range.

Pyridine Ring Vibrations: The pyridine ring gives rise to a series of characteristic vibrations, including C-H stretching above 3000 cm⁻¹ and several ring stretching (νC=C, νC=N) and deformation modes between 1300 and 1600 cm⁻¹. The positions of these bands are influenced by the electronic effects of the substituents (amino, methoxy, and hydroxyl groups).

The table below presents a representative assignment of vibrational modes for a structurally related compound, 2-Amino-6-methoxy-3-nitropyridine (B1334430), based on DFT calculations and experimental data, which provides a reference for the expected vibrational frequencies of this compound. redalyc.org

Studying the vibrational spectra of this compound as a function of temperature and pressure can reveal valuable information about its structural dynamics, phase transitions, and the strength of intermolecular interactions.

Temperature-Dependent Studies: As temperature changes, the populations of vibrational energy levels and the nature of intermolecular bonding can be altered. For instance, increasing temperature can weaken hydrogen bonds, leading to a blue-shift (higher frequency) of the associated stretching modes (e.g., O-H and N-H stretches). nih.gov Such studies can help quantify the energy of hydrogen bonds and identify the onset of phase transitions or polymorphic transformations by observing abrupt changes in the spectra. researchgate.net

Pressure-Dependent Studies: Applying high pressure to a crystalline sample reduces intermolecular distances and can induce significant changes in the crystal structure. Pressure-dependent Raman and IR spectroscopy are powerful methods for investigating pressure-induced phase transitions. aps.org Generally, as pressure increases, vibrational frequencies of internal modes blue-shift due to the compression of covalent bonds. researchgate.netresearchgate.net The emergence of new peaks or the splitting of existing bands in the lattice or internal mode regions can signal a solid-to-solid phase transition to a structure with a different symmetry. aps.org While specific studies on this compound are not available, research on pyridine under pressure has revealed a series of such transitions. aps.org

Mass Spectrometry (MS) for Fragmentation Pathways and Isotopic Patterns

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of compounds. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the molecule and its fragments, MS provides a wealth of structural information.

High-resolution mass spectrometry (HRMS) is critical for unequivocally determining the elemental composition of a molecule. By measuring the m/z value with high precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with the chemical formula C₆H₈N₂O₂, the theoretical exact mass of its protonated ion ([M+H]⁺) can be calculated. This value serves as a crucial reference for confirming the identity of the compound in a sample.

An experimental HRMS measurement yielding a mass value that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the assigned elemental formula.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by analyzing its fragmentation pattern. wikipedia.org In an MS/MS experiment, a specific ion (the precursor ion, e.g., the protonated molecule [M+H]⁺) is selected, subjected to fragmentation (e.g., through collision-induced dissociation, CID), and the resulting fragment ions (product ions) are mass-analyzed. nih.gov

The fragmentation pathways of this compound can be predicted based on its structure. The fragmentation is often directed by the site of protonation and the relative stability of the resulting neutral losses and fragment ions. Common fragmentation pathways for related compounds often involve the loss of small, stable neutral molecules. unito.it

Potential fragmentation pathways for the [M+H]⁺ ion of this compound (m/z 141.07) could include:

Loss of a methyl radical (•CH₃): Cleavage of the O-CH₃ bond in the methoxy group could lead to the loss of a methyl radical, resulting in a fragment ion at m/z 126.04.

Loss of formaldehyde (B43269) (CH₂O): A rearrangement reaction could lead to the elimination of formaldehyde from the methoxy group, producing a fragment at m/z 111.06.

Loss of ammonia (B1221849) (NH₃): Cleavage involving the amino group could result in the loss of ammonia, yielding a fragment at m/z 124.05.

Loss of carbon monoxide (CO): Following other fragmentation steps, the pyridine ring or hydroxyl group could facilitate the loss of CO, a common fragmentation for phenolic compounds, resulting in a mass change of 28 Da.

Systematic analysis of these fragmentation patterns allows for the reconstruction of the molecular structure and the confirmation of the connectivity of its functional groups. nih.gov

Chiroptical Spectroscopy (CD and ORD) for Enantiomeric Excess and Chiral Recognition Studies (If applicable to chiral derivatives)

A comprehensive review of publicly available scientific literature and spectral databases reveals no specific experimental or theoretical studies on the chiroptical properties of chiral derivatives of this compound. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful tools for the stereochemical analysis of chiral molecules. These methods are instrumental in determining the absolute configuration of stereocenters, studying conformational changes, and quantifying the enantiomeric excess of a chiral substance.

The application of CD and ORD spectroscopy is contingent upon the molecule being chiral and exhibiting differential absorption or refraction of left- and right-circularly polarized light. For the achiral parent compound, this compound, these techniques are not applicable. However, if a chiral center were introduced into the molecule, for instance, through the addition of a chiral substituent, the resulting derivatives would be expected to be chiroptically active.

In the absence of direct data for chiral derivatives of this compound, a hypothetical discussion of how these techniques could be applied is presented below. It is crucial to emphasize that the following is a general overview and does not represent actual experimental data for the compound .

Hypothetical Application to Chiral Derivatives:

Should chiral derivatives of this compound be synthesized, CD spectroscopy could be employed to determine their enantiomeric excess. By comparing the CD spectrum of an enantiomerically pure sample (if available) with that of a mixture, the relative proportions of the enantiomers could be quantified. The intensity of the Cotton effects in the CD spectrum is directly proportional to the concentration difference between the two enantiomers.

Furthermore, chiroptical methods could be utilized in chiral recognition studies. The interaction of a chiral derivative of this compound with another chiral molecule (e.g., a protein, a chiral stationary phase in chromatography, or a chiral host molecule) would likely lead to changes in its CD or ORD spectrum. These spectral changes could provide valuable information about the nature and strength of the diastereomeric interactions, which are fundamental to enantioselective processes.

Data Tables:

Due to the lack of available research, no data tables can be generated for the chiroptical properties of this compound derivatives.

Research Findings:

Currently, there are no published research findings on the chiroptical spectroscopy of chiral derivatives of this compound. Future research in this area would be necessary to elucidate the relationship between the stereochemistry of such derivatives and their chiroptical properties. Such studies would contribute to a more complete understanding of the structural and stereochemical aspects of this class of compounds.

Computational and Theoretical Chemistry Investigations of 2 Amino 6 Methoxypyridin 3 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental in elucidating the electronic characteristics and reactivity of 2-Amino-6-methoxypyridin-3-ol. These methods provide a detailed picture of the molecule's electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-electron systems. For this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311++G(d,p), are used to determine its optimized ground state geometry. tandfonline.com This analysis reveals key structural parameters, including bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's stability and conformation.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound from DFT Calculations

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N(amino)1.37N(amino)-C2-C3118.5
C6-O(methoxy)1.35C5-C6-O(methoxy)121.0
C3-O(hydroxyl)1.36C2-C3-O(hydroxyl)119.0
N1-C21.34C2-N1-C6117.8
C5-C61.39C4-C5-C6119.5

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar structures.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity of a molecule. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. tandfonline.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich amino and hydroxyl-substituted pyridine (B92270) ring, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be distributed across the pyridine ring, representing the regions susceptible to nucleophilic attack. Similar analyses on aminopyridines have confirmed these general trends. researchgate.net

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. In this compound, the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy (B1213986) and hydroxyl groups are expected to be regions of high negative potential.

Table 2: Hypothetical FMO Energies and Related Parameters for this compound

ParameterEnergy (eV)
E(HOMO)-5.8
E(LUMO)-1.2
Energy Gap (ΔE)4.6
Ionization Potential5.8
Electron Affinity1.2
Electronegativity (χ)3.5
Chemical Hardness (η)2.3

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar structures.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. mdpi.com It examines the interactions between filled (donor) and vacant (acceptor) orbitals, quantifying the stabilization energy associated with these interactions. This analysis is particularly useful for understanding hyperconjugative effects and charge transfer within the molecule.

Table 3: Hypothetical NBO Analysis of Significant Donor-Acceptor Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(1) N(amino)π(C2-C3)25.4
LP(1) O(hydroxyl)π(C3-C4)18.2
LP(1) O(methoxy)π(C5-C6)15.8
π(C5-C6)π(N1-C2)20.1

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar structures.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with the surrounding environment, such as a solvent. researchgate.net

Ab initio molecular dynamics (AIMD) combines quantum mechanical calculations with classical dynamics to simulate the motion of atoms over short timescales. This method is particularly useful for studying processes that involve changes in electronic structure, such as chemical reactions or the dynamics of hydrogen bonding. For this compound, AIMD could be used to investigate the dynamics of intramolecular proton transfer between the hydroxyl group and the ring nitrogen or the amino group, providing a detailed understanding of its tautomeric equilibria.

Classical Molecular Dynamics (MD) simulations, which use empirical force fields, allow for the study of molecular systems over longer timescales (nanoseconds to microseconds). tandfonline.comnih.gov This approach is well-suited for exploring the conformational landscape of this compound and its interactions with solvent molecules. By simulating the molecule in a solvent box (e.g., water), one can study how solvation affects its structure and dynamics. Key properties that can be analyzed include radial distribution functions to understand the solvation shell structure and hydrogen bonding dynamics between the molecule and solvent. Such simulations on related hydroxypyridinone derivatives have provided valuable insights into their stability and interaction patterns in aqueous environments. dntb.gov.ua

Reactivity Prediction and Mechanistic Elucidation via Computational Methods

Detailed computational explorations into the reactivity and reaction pathways of this compound are not documented in available scientific papers.

Transition State Search and Reaction Energy Profiles

The elucidation of chemical reaction mechanisms often involves locating the transition state—the highest energy point along a reaction coordinate—and mapping the complete energy profile of the reaction. This analysis provides critical information about reaction rates and feasibility. A thorough search has found no published studies that perform transition state searches or calculate reaction energy profiles for reactions involving this compound.

Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

Non-covalent interactions are crucial for understanding molecular recognition, crystal packing, and the stability of chemical structures. Analysis using NCI plots and the Quantum Theory of Atoms in Molecules (QTAIM) reveals the nature and strength of these interactions, such as hydrogen bonds and van der Waals forces. researchgate.netsigmaaldrich.comwu.ac.th While these are powerful and widely used analytical methods in computational chemistry, researchgate.netmdpi.comchemicalbook.comresearchgate.net their specific application to this compound has not been reported. Studies on related pyridine derivatives have utilized these techniques to understand intermolecular forces, but this information cannot be directly extrapolated to the title compound. researchgate.net

Spectroscopic Property Prediction from Computational Models

Computational models are frequently employed to predict spectroscopic data, which aids in the identification and characterization of compounds. For this compound, such predictive studies are not available.

NMR Chemical Shift Prediction and Vibrational Frequency Calculation

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational (Infrared and Raman) frequencies are standard procedures in modern chemical research. They assist in interpreting experimental spectra and confirming molecular structures. While experimental NMR data exists for related compounds like 2-amino-6-methylpyridine, and computational vibrational analysis has been performed on the closely related 2-amino-6-methoxy-3-nitropyridine (B1334430), no such computational predictions for the NMR or vibrational spectra of this compound have been published.

UV-Vis Absorption and Fluorescence Emission Wavelength Prediction

Time-dependent DFT (TD-DFT) is a common method for predicting electronic transitions, which correspond to UV-Vis absorption and fluorescence emission spectra. These predictions are valuable for designing molecules with specific optical properties. A study on 2-amino-6-methoxy-3-nitropyridine did include a theoretical and experimental UV-Vis analysis, but similar investigations dedicated to this compound are absent from the literature.

Chemical Reactivity and Mechanistic Studies of 2 Amino 6 Methoxypyridin 3 Ol

Acid-Base Properties and Protonation Equilibria of 2-Amino-6-methoxypyridin-3-ol

The acid-base characteristics of this compound are complex due to the presence of multiple ionizable groups. The amino group is basic, the hydroxyl group is acidic, and the pyridine (B92270) ring nitrogen is also basic.

Specific experimental pKa values for this compound are not widely documented in publicly available literature. However, the pKa values can be estimated based on the values for related compounds. The pyridine nitrogen is expected to have a pKa in the range of 3-5, the protonated amino group a pKa around 4-6, and the phenolic hydroxyl group a pKa in the range of 9-11. Computational studies using Density Functional Theory (DFT) can provide theoretical pKa values by evaluating isodesmic reaction schemes, which have shown good correlation with experimental data for aniline (B41778) and pyridine derivatives. researchgate.net

This molecule can exist in several tautomeric forms. The presence of the hydroxyl group at the 3-position allows for keto-enol tautomerism, potentially forming a zwitterionic pyridone structure. Similarly, the amino group at the 2-position can exist in equilibrium with its imino tautomer. Studies on related compounds, such as 4-hydroxypyrimidines, show a strong preference for the keto tautomer in the solid state, although both forms can exist in solution. nih.gov The relative stability of these tautomers is influenced by factors such as solvent, temperature, and pH.

The solvent plays a crucial role in determining the acid-base behavior and tautomeric equilibrium of molecules like this compound. libretexts.org Polar, protic solvents such as water can stabilize charged species through hydrogen bonding, thereby influencing the pKa values. For instance, the pKa of water itself changes significantly from 14.0 in pure water to 32 in DMSO. libretexts.org The choice of solvent can shift the tautomeric equilibrium by selectively solvating and stabilizing one tautomer over another. Theoretical calculations have been used to predict pKa values for derivatives of anilinium and pyridinium (B92312) ions in various solvents, highlighting the significant influence of the solvent environment. researchgate.net

Nucleophilic and Electrophilic Reactivity of this compound

The electron-donating amino, hydroxyl, and methoxy (B1213986) groups make the pyridine ring electron-rich and activate it towards electrophilic attack. Conversely, the lone pairs on the nitrogen and oxygen atoms make the molecule nucleophilic.

The amino and hydroxyl groups, as well as the pyridine nitrogen, possess lone pairs of electrons and can act as nucleophiles, reacting with various electrophiles.

N-Alkylation and N-Acylation: The amino group can undergo alkylation or acylation reactions. However, N-alkylation of similar amino-heterocycles can be challenging and may require specific conditions, such as the use of a strong base like cesium carbonate. rsc.org

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated or acylated to form the corresponding ether or ester derivatives.

Pyridine N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide, which can further influence the reactivity of the ring.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. researchgate.netnobelprize.orgwikipedia.org To participate in these reactions, this compound would typically be first converted to a halide or triflate derivative. The presence of the amino group can sometimes complicate these reactions, but studies have shown that halogenated aromatics and heteroaromatics bearing a primary amine group can be suitable substrates for Suzuki reactions without the need for protection. acs.orgacs.org

Suzuki-Miyaura Reaction: The Suzuki-Miyaura reaction couples an organoboron compound with a halide or triflate. wikipedia.org Halogenated aminopyridines have been shown to be effective substrates. For example, 5-bromo-2-methylpyridin-3-amine (B1289001) undergoes Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base. nih.gov It is expected that a halogenated derivative of this compound would react similarly.

Table 1: Representative Suzuki-Miyaura Coupling of a Related Aminopyridine

Arylboronic Acid Catalyst Base Solvent Yield (%)
Phenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 85
4-Methylphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 82
4-Methoxyphenylboronic acid Pd(PPh₃)₄ K₃PO₄ 1,4-Dioxane/H₂O 88

Data derived from the coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide. nih.gov

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While specific examples involving this compound are scarce, the general mechanism involves the oxidative addition of the halide to a Pd(0) catalyst, followed by insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Reaction: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org Studies have demonstrated the successful Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes, suggesting that a halogenated derivative of this compound would be a viable substrate. scirp.org

Table 2: Representative Sonogashira Coupling of a Related Aminopyridine

Alkyne Catalyst / Co-catalyst Base Solvent Yield (%)
Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N Toluene 95
1-Hexyne Pd(PPh₃)₂Cl₂ / CuI Et₃N Toluene 85
3-Phenyl-1-propyne Pd(PPh₃)₂Cl₂ / CuI Et₃N Toluene 89

Data derived from the coupling of 2-amino-3-bromopyridine. scirp.org

The pyridine ring is generally electron-deficient and less reactive towards electrophilic substitution than benzene. uoanbar.edu.iq However, the strong electron-donating effects of the amino, hydroxyl, and methoxy groups activate the ring of this compound, facilitating electrophilic attack. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves.

A key example of this reactivity is the nitration of the related compound, 2-amino-6-methoxypyridine (B105723). This reaction, using potassium nitrate (B79036) and sulfuric acid, introduces a nitro group at the 3-position, yielding 2-amino-6-methoxy-3-nitropyridine (B1334430). google.comnih.gov This demonstrates that the C-3 position is activated towards electrophilic attack. Given the structure of this compound, the remaining open positions (C-4 and C-5) would be the likely sites for further electrophilic substitution, with the precise location depending on the interplay of the directing effects of all three substituents.

Table 3: Electrophilic Nitration of a Related Aminopyridine

Substrate Reagents Product Position of Substitution
2-Amino-6-methoxypyridine KNO₃, H₂SO₄ 2-Amino-6-methoxy-3-nitropyridine C-3

Data derived from literature reports. google.com

Cyclization Reactions and Annulation Strategies Involving this compound as a Building Block

The inherent functionality of this compound, featuring vicinal amino and hydroxyl groups, theoretically positions it as a versatile precursor for the synthesis of various fused heterocyclic systems. The amino group can act as a nucleophile in condensation reactions with carbonyl compounds or as a participant in cycloaddition reactions, while the hydroxyl group can engage in etherification or esterification to facilitate ring closure.

Formation of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, and aminopyridinols are valuable starting materials. For instance, the reaction of 2-aminopyridines with α-haloketones is a well-established method for preparing imidazo[1,2-a]pyridines. rsc.org Similarly, the condensation of 2-amino-3-hydroxypyridines with various reagents can lead to the formation of fused oxazolo-, thiazolo-, or pyrimido-pyridine systems. However, a specific search of the scientific literature did not yield any published examples where this compound was explicitly used as the starting material for the synthesis of such fused heterocycles. While general methods for the synthesis of furo[2,3-b]pyridines and pyrrolo[2,3-b]pyridines from pre-functionalized pyridines are known, specific applications of this compound in these strategies are not documented. ias.ac.in

Intramolecular Cyclizations and Ring Closure Reactions

Intramolecular cyclization is a powerful strategy for the efficient construction of cyclic molecules. Derivatives of this compound, where a reactive side chain is attached to either the amino or hydroxyl group, could potentially undergo intramolecular ring closure to form novel heterocyclic structures. For example, acylation of the amino group followed by activation of a substituent at the 4- or 5-position could lead to an intramolecular cyclization. Despite the synthetic potential, no specific studies detailing the synthesis and subsequent intramolecular cyclization of such derivatives of this compound have been found in the available literature.

Redox Chemistry and Electrochemical Behavior of this compound

The electrochemical properties of a molecule provide insight into its electron-donating or -accepting capabilities and can be harnessed for synthetic applications. The presence of both amino and hydroxyl groups on the pyridine ring would be expected to make this compound susceptible to oxidation.

Oxidation and Reduction Potentials

The oxidation and reduction potentials of a compound are fundamental electrochemical parameters that quantify the ease with which it can lose or gain electrons. These values are typically determined using techniques like cyclic voltammetry. A literature search for the electrochemical characterization of this compound, including any reported data on its oxidation or reduction potentials, did not yield any specific results. While the electrochemical behavior of various aminopyridines and substituted pyrimidines has been investigated, this data cannot be directly extrapolated to the specific trifunctionalized pyridine . rsc.orgumich.edu

Electrochemical Synthesis and Derivatization

Electrochemical methods can offer green and efficient alternatives to traditional chemical synthesis. Anodic oxidation of amines can lead to the formation of reactive intermediates that can be trapped by nucleophiles, while cathodic reduction can be used to initiate cyclization reactions. The electrochemical synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones is one such example of an electrochemically initiated cyclization. rsc.org However, there are no documented instances of this compound being used as a substrate in electrochemical synthesis or derivatization studies.

Coordination Chemistry and Metal Complexation Studies of 2 Amino 6 Methoxypyridin 3 Ol

Ligand Design and Coordination Modes of 2-Amino-6-methoxypyridin-3-ol

The molecular structure of this compound, featuring a pyridine (B92270) ring with adjacent amino (-NH2) and hydroxyl (-OH) groups, presents inherent potential for acting as a versatile ligand in coordination chemistry. The nitrogen atom of the pyridine ring, the nitrogen of the amino group, and the oxygen of the hydroxyl group are all potential donor sites for coordination with metal ions.

Chelation and Bridging Capabilities

The arrangement of the amino and hydroxyl groups on the pyridine ring allows this compound to function as a bidentate chelating ligand, forming stable five- or six-membered rings with a metal center. Coordination is expected to occur primarily through the pyridine nitrogen and the deprotonated hydroxyl oxygen (N,O-chelation). This mode of binding is common for pyridinol-type ligands and contributes to the formation of stable metal complexes. rsc.orgmdpi.com

Furthermore, the ligand possesses the capability to act as a bridging ligand, connecting two or more metal centers. This can occur if, for instance, the hydroxyl oxygen bridges two metal ions or if the pyridine nitrogen of one ligand coordinates to a second metal center. mdpi.com This bridging capability is crucial for the construction of polynuclear complexes and coordination polymers with interesting magnetic and material properties. researchgate.net

Multidentate Ligand Development through Derivatization

A primary strategy for developing multidentate ligands from aminopyridine precursors is through the formation of Schiff bases. nih.gov The amino group of a compound like 6-methoxypyridin-3-amine readily undergoes a condensation reaction with an aldehyde or ketone to form an imine or azomethine group (-C=N-). nih.govresearchgate.net This reaction is a versatile method for creating more complex, multidentate ligands. nih.gov

For example, condensing 6-methoxypyridin-3-amine with aldehydes like pyrrole-2-carbaldehyde or salicylaldehyde (B1680747) results in Schiff base ligands that can coordinate to metal ions through the pyridine nitrogen, the newly formed imine nitrogen, and often a hydroxyl or other donor group from the aldehyde component. nih.govsemanticscholar.org This increases the denticity of the ligand, allowing it to form more stable and structurally diverse complexes with transition metals. nih.gov This metal-mediated Schiff base formation enhances the stability and can lead to tridentate or even higher-denticity ligand systems. researchgate.net

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with ligands derived from aminomethoxypyridine isomers typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.

Transition Metal Complexes (e.g., Cu(II), Co(II))

A variety of transition metal complexes using Schiff base ligands derived from 6-methoxypyridin-3-amine have been synthesized and studied. These include complexes with copper(II), cobalt(II), nickel(II), manganese(II), and zinc(II). cyberleninka.ruresearchgate.net

Synthesis: A general synthetic route involves dissolving the Schiff base ligand in a warm solvent, such as ethanol (B145695), and adding an equimolar or stoichiometric amount of the desired metal salt (e.g., CuCl₂·2H₂O or CoCl₂·6H₂O). nih.gov The reaction mixture is typically stirred for a period, sometimes with gentle heating, to facilitate complex formation. The resulting metal complex often precipitates from the solution and can be isolated by filtration, washed, and dried. nih.govsemanticscholar.org

Characterization: The resulting complexes are characterized by a suite of analytical techniques. Elemental analysis helps confirm the metal-to-ligand stoichiometry, which is often found to be 1:1 or 1:2. researchgate.net Spectroscopic methods such as FT-IR are used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=N (imine) and phenolic C-O stretches. UV-Visible spectroscopy provides information about the electronic transitions within the complex, which helps in deducing the coordination geometry around the metal ion. cyberleninka.ruresearchgate.net For instance, studies on related Cu(II) complexes have suggested square planar or octahedral geometries based on their electronic spectra. cyberleninka.rurasayanjournal.co.in

Table 1: Physical and Spectroscopic Data for Representative Metal Complexes of a Schiff Base Derived from 6-Methoxypyridin-3-amine Data is based on the ligand N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM).

Compound Formula M.W. (g/mol) Color Yield (%) Mass Spec (m/z)
MPM Ligand C₁₁H₁₁N₃O 201.23 Brown - 202.09
MPM-Cu(II) Complex [Cu(C₁₁H₁₀N₃O)₂] 464.01 - - 463.12
MPM-Co(II) Complex [Co(C₁₁H₁₀N₃O)₂] 459.38 - - 458.26

Source: Adapted from spectroscopic data presented for MPM and its complexes. nih.gov

Main Group and Lanthanide/Actinide Complexes (If applicable)

While research has predominantly focused on transition metals, pyridinol-based ligands are also capable of forming complexes with lanthanide ions. tandfonline.com The coordination chemistry of lanthanides is often characterized by high coordination numbers and the formation of luminescent materials. For example, lanthanide complexes with 4-hydroxypyridine-2,6-dicarboxylate have been synthesized, demonstrating that the pyridinol moiety is an effective binding site for lanthanide ions like Ce(III) and Tb(III). tandfonline.comrsc.org These complexes often exhibit characteristic luminescence, making them interesting for optical applications. rsc.orgnih.gov

The synthesis of lanthanide complexes with this compound or its derivatives would likely follow similar procedures, reacting the ligand with a lanthanide salt. nih.gov The study of such complexes, particularly regarding their magnetic and photoluminescent properties, remains a promising area for future research. Information on complexes with main group or actinide elements is currently scarce in the literature.

Structural Elucidation of Metal Complexes (e.g., X-ray Crystallography, EPR, Magnetic Susceptibility)

Determining the precise three-dimensional structure and electronic properties of metal complexes is crucial for understanding their reactivity and potential applications. A combination of techniques is employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of a molecule. mdpi.com It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. For example, studies on related aminopyridine complexes have revealed both monomeric and dimeric structures, with coordination geometries ranging from distorted tetrahedral for Co(II) to square planar or octahedral for Cu(II) and Fe(II). semanticscholar.orgmdpi.comnih.gov However, obtaining single crystals suitable for diffraction can be a significant challenge. nih.gov

Table 2: Example Crystallographic Data for an Iron(II) Aminopyridine Complex Data for the dimeric complex [ApHFeBr(µ-Br)]₂ where ApH is a bulky aminopyridine ligand.

Parameter Value
Crystal System Monoclinic
Space Group C2/c
a (Å) 25.5750(5)
b (Å) 10.5150(5)
c (Å) 18.9610(8)
**β (°) ** 97.892(5)
**Volume (ų) ** 5050.7(3)
Z 4

Source: Data from crystallographic studies on related aminopyridine complexes. mdpi.com

EPR and Magnetic Susceptibility: For complexes containing paramagnetic metal ions like Cu(II) (d⁹) and high-spin Co(II) (d⁷), Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are powerful tools. nih.gov

EPR Spectroscopy provides detailed information about the electronic environment of the unpaired electron(s). mdpi.com For Cu(II) complexes, the g-tensor values obtained from EPR spectra can help distinguish between different geometries, such as elongated octahedral or square pyramidal. mdpi.comacs.org Advanced techniques like HYSCORE can further probe the interactions between the electron spin and surrounding nuclear spins, mapping the spin density distribution. rsc.org

Magnetic Susceptibility measurements, conducted over a range of temperatures, reveal the magnetic behavior of the complexes. The effective magnetic moment (µeff) can confirm the spin state of the metal ion. researchgate.net For Co(II) complexes, room temperature µeff values significantly above the spin-only value often indicate a large orbital contribution, which is typical for octahedral Co(II). mdpi.com Temperature-dependent measurements can also identify magnetic coupling (ferromagnetic or antiferromagnetic) in polynuclear complexes. nih.gov

Table 3: Representative Magnetic Data for Paramagnetic Cobalt(II) Complexes

Complex Type Metal Ion µeff at 300 K (B.M.) Magnetic Behavior Inferred Geometry
[Co(H₂O)₂(py)₄]²⁺ Co(II) 3.33 Paramagnetic (orbital contribution) Octahedral
[(Py)₂CoI₂] Co(II) 2.93 (χₘT) Field-Induced Single Ion Magnet Distorted Tetrahedral
[Co(pyridinecarboxamide)₂]²⁺ Co(II) 4.7 Paramagnetic -

Source: Compiled from magnetic studies on various Co(II)-pyridine complexes. nih.govresearchgate.netmdpi.com

Catalytic Applications of this compound-Metal Complexes

Hydroamination and Other Coupling Reactions

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, and other cross-coupling reactions are fundamental transformations in organic synthesis. These reactions are often catalyzed by transition metal complexes. While numerous pyridine-based ligands have been successfully employed in these reactions, there is no documented research on the use of this compound as a ligand for metal complexes in hydroamination or other coupling reactions. Consequently, no data on reaction conditions, substrate scope, or catalytic efficiency for this specific system can be provided.

Oxidation and Reduction Catalysis

Metal complexes are widely used as catalysts for a variety of oxidation and reduction reactions. The electronic properties of the ligand play a critical role in modulating the redox potential of the metal center. The electron-donating amino and methoxy (B1213986) groups, along with the hydroxyl group of this compound, could theoretically influence the catalytic activity of a metal complex in redox reactions. Nevertheless, there are no published studies that have explored the use of this compound-metal complexes in either oxidation or reduction catalysis. As a result, no specific catalytic systems, reaction outcomes, or performance data can be detailed.

Mechanistic Investigations of Biochemical Interactions in Vitro/in Silico of 2 Amino 6 Methoxypyridin 3 Ol and Its Derivatives

Molecular Docking and Dynamics Simulations for Protein-Ligand Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interactions between small molecules, like derivatives of 2-amino-6-methoxypyridin-3-ol, and their protein targets. These in silico techniques provide insights into binding energetics and the specific molecular forces that govern the stability of the protein-ligand complex.

Molecular docking is employed to predict the preferred orientation of a ligand when bound to a target protein, which helps in identifying key interacting amino acid residues within the binding pocket. nih.gov For instance, in silico studies on methoxypyridine derivatives have been conducted to understand their binding interactions with various protein targets. nih.govsemanticscholar.org

Studies involving Schiff base derivatives of 6-methoxypyridin-3-amine, a structurally related compound, have utilized molecular docking to analyze interactions with bacterial proteins. nih.govsemanticscholar.org These analyses, often visualized using software like PyMol, identify non-bonded interactions such as hydrogen bonds and hydrophobic contacts that are critical for binding. nih.gov For example, docking of a Schiff base ligand into the active site of the enzyme Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) from Mycobacterium tuberculosis was performed to understand its inhibitory potential. researchgate.netresearchgate.net

Similarly, sulfonamide methoxypyridine derivatives designed as PI3K/mTOR dual inhibitors were subjected to molecular docking to confirm their binding mode within the kinase domains of these enzymes. researchgate.netmdpi.com In another study, aminopyrimidinol derivatives, which share features with aminopyridinols, were docked into the ATP-binding pocket of Fibroblast Growth Factor Receptor 4 (FGFR4) to elucidate the structural basis for their inhibitory activity and selectivity. nih.gov The docking results for these derivatives often highlight the importance of the pyridine (B92270) or pyrimidine (B1678525) core in forming essential hydrogen bonds and other interactions with the protein's backbone or key residues. nih.gov

Derivative ClassProtein TargetKey Interactions ObservedReference
Schiff Base of 6-methoxypyridin-3-amineBacterial Proteins (e.g., DprE1)Hydrogen bonding and hydrophobic interactions. nih.govresearchgate.netresearchgate.net
Sulfonamide MethoxypyridinePI3Kα / mTORConfirmed binding mode within the kinase active site. researchgate.netmdpi.com
AminodimethylpyrimidinolFGFR4 KinaseBinding interactions with the ATP-binding pocket. nih.gov

While molecular docking provides a static snapshot of ligand binding and a scoring function to estimate affinity, more rigorous computational methods like Free Energy Perturbation (FEP) can offer more accurate calculations of the binding free energy (ΔG). FEP is a method based on statistical mechanics that computes the free energy difference between two states by simulating a non-physical pathway that "perturbs" one molecule into another.

This technique can be instrumental in the lead optimization phase of drug discovery. For example, FEP-guided scaffold hopping has been used to optimize inhibitors for targets like phosphodiesterase 5 (PDE5). nih.gov In such studies, the calculated binding free energy (ΔG_FEP) is compared with the experimentally determined value (ΔG_EXP), which is derived from IC50 or Ki values. A strong correlation between the predicted and experimental values validates the computational model and allows for the prospective design of more potent compounds. nih.gov For instance, a study on PDE5 inhibitors showed that the calculated ΔG_FEP for a derivative was -12.28 kcal/mol, which was in close agreement with the experimental ΔG_EXP of -10.98 kcal/mol. nih.gov This methodology can be applied to derivatives of this compound to refine their structure and improve binding affinity for their respective targets.

Enzyme Inhibition Mechanisms and Kinetics (In Vitro)

In vitro enzyme assays are essential for confirming the biological activity predicted by computational models and for quantifying the potency and mechanism of inhibition.

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The inhibition constant (Ki) is a more specific measure of the binding affinity of the inhibitor to the enzyme.

Several studies have reported the IC50 values for various methoxypyridine derivatives against different enzyme targets. For example, a 3-methoxypyridine (B1141550) derivative was identified as a γ-secretase modulator with an IC50 value of 60 nM. nih.gov In the field of oncology, sulfonamide methoxypyridine derivatives have been developed as potent dual inhibitors of PI3Kα and mTOR. researchgate.netmdpi.com One of the most active compounds, 22c, exhibited an IC50 of 0.22 nM against PI3Kα and 23 nM against mTOR. mdpi.com Another study on a Schiff base derivative of 6-methoxypyridin-3-amine reported an IC50 value of 32.52 µM against the HepG2 human liver cancer cell line, indicating its cytotoxic activity. nih.govsemanticscholar.org

Derivative ClassTarget Enzyme/Cell LineReported IC50 ValueReference
3-Methoxypyridine Derivative (22d)γ-Secretase60 nM nih.gov
Sulfonamide Methoxypyridine (22c)PI3Kα0.22 nM mdpi.com
mTOR23 nM mdpi.com
Schiff Base of 6-methoxypyridin-3-amineHepG2 Cells32.52 µM nih.govsemanticscholar.org

Understanding the mechanism of enzyme inhibition is crucial for drug development. Kinetic studies can determine whether an inhibitor interacts with the enzyme in a competitive, non-competitive, uncompetitive, or mixed manner. youtube.com

Competitive Inhibition: The inhibitor binds to the same active site as the substrate. This type of inhibition can be overcome by increasing the substrate concentration. It results in an increase in the apparent Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). youtube.com

Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's efficiency. This type of inhibitor can bind to either the free enzyme or the enzyme-substrate complex. It decreases the Vmax without affecting the Km. youtube.com

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This type of inhibition is more effective at high substrate concentrations and results in a decrease in both Vmax and Km. youtube.com

These mechanisms are elucidated by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like Lineweaver-Burk plots. While the specific inhibition mechanism for every this compound derivative is not always detailed in initial reports, these kinetic studies are a standard part of in-depth mechanistic investigation.

Receptor Binding Studies and Ligand-Target Interactions (In Vitro)

For compounds that target receptors rather than enzymes, in vitro binding assays are used to determine their affinity and functional effect (agonist, antagonist, or modulator). These assays are fundamental for understanding ligand-target interactions. merckmillipore.com

Radioligand binding assays are a classic method where a radiolabeled ligand with known affinity for the receptor is used. merckmillipore.com The ability of a test compound (like a this compound derivative) to displace the radiolabeled ligand from the receptor is measured, allowing for the calculation of its binding affinity (Ki). merckmillipore.com

Functional assays, such as the Fluorometric Imaging Plate Reader (FLIPR) assay, measure the cellular response following receptor activation or blockade. These assays can characterize a compound as an agonist (which activates the receptor) or an antagonist (which blocks the receptor from being activated by its natural ligand).

For example, a series of novel 3-oxazolidinedione-6-aryl-pyridinone derivatives were identified as potent and selective antagonists of the EP3 receptor. nih.gov The lead compound from this series demonstrated high binding affinity in a human EP3 binding assay (pKi = 8.3) and potent functional antagonism in a FLIPR assay (fpKi = 8.0). nih.gov Furthermore, these studies often include selectivity profiling, where the compound is tested against related receptor subtypes to ensure it acts specifically on the desired target. The EP3 antagonist, for instance, was found to be inactive against other prostanoid receptors like EP1, EP2, and EP4, highlighting its selectivity. nih.gov

Mechanistic Studies of Antimicrobial and Antifungal Activities (In Vitro)

Target Identification and Pathway Perturbation Analysis

In silico and in vitro methodologies are pivotal in identifying the molecular targets of this compound and its derivatives, shedding light on the biological pathways they modulate. Molecular docking studies, a primary in silico tool, have been employed to predict the binding affinities and interaction patterns of related methoxypyridine compounds with various protein targets. For instance, Schiff base derivatives of 6-methoxypyridin-3-amine have been subjected to docking studies to understand their interactions with bacterial proteins, confirming strong binding affinity through hydrogen bonding and hydrophobic interactions. semanticscholar.orgnih.gov While these specific studies focused on antimicrobial targets, the same principles are applied to identify targets in human inflammatory and oxidative stress pathways.

Pathway perturbation analysis for aminopyridine and methoxypyridine derivatives has implicated several key signaling cascades involved in inflammation. A notable example is the inhibition of the Janus kinase (JAK) pathway. Derivatives of 3-methoxypyridine-2-amine have been identified as potent inhibitors of JAK2, a critical mediator of cytokine signaling that is implicated in myeloproliferative neoplasms and rheumatoid arthritis. rsc.org The inhibition of the JAK/STAT pathway represents a significant mechanism for anti-inflammatory effects. nih.gov

Furthermore, research into sulfonamide methoxypyridine derivatives has identified the PI3K/mTOR pathway as another potential target. mdpi.com The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many inflammatory diseases and cancers. mdpi.com The ability of methoxypyridine scaffolds to serve as a basis for dual PI3K/mTOR inhibitors highlights a crucial mechanism through which they can exert their biochemical effects. mdpi.com

For other related heterocyclic compounds, such as novel pyrimidine derivatives, mechanistic studies have pointed towards the modulation of the Toll-like receptor 4 (TLR4)/NF-κB and Keap1-NRF2-HO-1 signaling pathways, which are central to the inflammatory response. rsc.org

Mechanistic Studies of Anti-inflammatory and Antioxidant Properties (In Vitro)

Cell-Free and Cell-Based Assays for Inflammatory Markers

The anti-inflammatory potential of this compound and its derivatives is typically investigated using a variety of cell-free and cell-based assays designed to quantify the modulation of key inflammatory mediators.

Cell-Based Assays: Macrophage and endothelial cell lines are common models for studying inflammation in vitro. The RAW 264.7 macrophage-like cell line, for instance, can be stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, characterized by the release of cytokines and other inflammatory markers. rsc.orgnawah-scientific.com The anti-inflammatory activity of test compounds is then measured by their ability to suppress the production of these markers. nawah-scientific.com Similarly, human umbilical vein endothelial cells (HUVEC) can be stimulated with factors like TNF-α or IL-1β to model vascular inflammation. proteinfluidics.com

Key inflammatory markers frequently measured in these assays include:

Pro-inflammatory Cytokines: Tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). nih.govrsc.orgproteinfluidics.com

Nitric Oxide (NO): Production is often measured as an indicator of inflammatory activation, mediated by inducible nitric oxide synthase (iNOS). nawah-scientific.com

Adhesion Molecules: Vascular cell adhesion molecule (VCAM) expression on endothelial cells is a marker of inflammatory response. proteinfluidics.com

Studies on pyrimidine derivatives structurally related to aminopyridines have demonstrated significant, dose-dependent reductions in LPS-induced TNF-α and IL-6 production in RAW264.7 cells. rsc.org This provides a framework for how this compound derivatives would be evaluated.

Cell-Free Assays: While cell-based assays provide a more physiologically relevant context, cell-free assays are useful for studying direct interactions with molecular targets. An example is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to the production of prostaglandins, another class of inflammatory mediators. Another common cell-free method is the red blood cell membrane stabilization assay, where the ability of a compound to prevent hypotonicity-induced haemolysis is measured. This assay is an indicator of anti-inflammatory activity, as the RBC membrane is analogous to the lysosomal membrane, the stabilization of which prevents the release of inflammatory enzymes. Studies on 2-amino-6-methoxy benzothiazole (B30560) derivatives have shown potent activity in this assay. iosrjournals.org

Table 1: Example of Anti-inflammatory Activity of a Related Pyrimidine Derivative in LPS-Stimulated RAW264.7 Cells This table presents illustrative data for a related heterocyclic compound to demonstrate the application of cell-based assays.

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
Compound 32 (Pyrimidine Derivative)1.56Data Not Specified29.23 ± 2.65 rsc.org
Compound 32 (Pyrimidine Derivative)3.1223.51 ± 2.1159.38 ± 4.29 rsc.org
Compound 32 (Pyrimidine Derivative)6.2555.82 ± 3.5478.42 ± 5.12 rsc.org

Reactive Oxygen Species Scavenging and Antioxidant Capacity Assays

ROS Scavenging Assays: These assays measure the ability of a compound to directly scavenge free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: A common cell-free method where the compound's ability to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay measures the relative ability of a compound to scavenge the ABTS radical cation (ABTS•+) compared to a standard antioxidant like Trolox. thno.org

Superoxide (B77818) Radical Scavenging Assay: Methods using a xanthine/xanthine oxidase system to generate O₂•⁻, which then reduces a detector molecule like nitroblue tetrazolium (NBT), are common. The antioxidant activity is measured by the inhibition of this reduction. thno.org

Cell-Based Antioxidant Capacity Assays: To assess antioxidant effects within a cellular environment, intracellular ROS levels are quantified.

DCFH-DA (2',7'-dichlorofluorescin diacetate) Assay: This is a widely used method where DCFH-DA, a cell-permeable compound, is deacetylated by cellular esterases to non-fluorescent DCFH. thno.org In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), the intensity of which is proportional to the level of intracellular ROS. thno.org A reduction in fluorescence in the presence of a test compound indicates antioxidant activity.

Research on related pyrimidine derivatives has shown that they can significantly reduce ROS levels in LPS-stimulated RAW264.7 cells, demonstrating the utility of these assays for evaluating methoxypyridine-containing compounds. rsc.org

Table 2: Common In Vitro Assays for Antioxidant Activity Evaluation This table summarizes common assays used to characterize the antioxidant potential of chemical compounds.

Assay TypeAssay NamePrincipleTypical Measurement
Cell-FreeABTS Radical ScavengingMeasures the ability to quench the pre-formed ABTS radical cation.Decrease in absorbance at a specific wavelength (e.g., 734 nm). thno.org
Cell-FreeSuperoxide Radical (O₂•⁻) ScavengingMeasures the inhibition of the reduction of a chromogen (e.g., NBT) by superoxide radicals.Inhibition of color formation. thno.org
Cell-BasedIntracellular ROS Quantification (DCFH-DA)Measures the oxidation of non-fluorescent DCFH to fluorescent DCF by intracellular ROS.Decrease in fluorescence intensity via flow cytometry or plate reader. thno.org

Applications of 2 Amino 6 Methoxypyridin 3 Ol As a Chemical Building Block and Research Tool

Role in the Synthesis of Complex Organic Molecules

The structural framework of 2-Amino-6-methoxypyridin-3-ol is particularly useful in synthetic organic chemistry, where it functions as a foundational scaffold for constructing intricate molecular architectures.

In the field of medicinal chemistry, heterocyclic compounds are fundamental components of many molecular structures. This compound serves as a heterocyclic scaffold, a core structure upon which larger, more complex molecules can be built. ethernet.edu.et The strategic placement of its functional groups allows for diverse chemical transformations, enabling the generation of libraries of novel compounds. For instance, the amino group can undergo acylation, alkylation, or be converted into other functionalities, while the hydroxyl group can be etherified or esterified.

The methoxypyridine motif itself has been identified as a promising component in designing molecular scaffolds. nih.gov Its incorporation can favorably influence physicochemical properties, such as solubility, which is a critical parameter for precursor molecules in drug discovery programs. nih.gov By systematically modifying the functional groups of the this compound core, chemists can fine-tune the steric and electronic properties of the resulting molecules. This approach is instrumental in creating precursors for further investigation.

Table 1: Functional Groups of this compound and Their Synthetic Potential
Functional GroupPosition on Pyridine (B92270) RingPotential Chemical TransformationsInfluence on Molecular Properties
Amino (-NH₂)2Acylation, Alkylation, Diazotization, Schiff base formationActs as a hydrogen bond donor; basic center
Hydroxyl (-OH)3Etherification, Esterification, OxidationActs as a hydrogen bond donor/acceptor; acidic center
Methoxy (B1213986) (-OCH₃)6Ether cleavage (demethylation)Influences electron density of the ring; can improve solubility nih.gov
Pyridine Nitrogen1N-oxidation, QuaternizationActs as a hydrogen bond acceptor; basic center; coordination site for metals

Natural products often possess complex structures and are a rich source of inspiration for the development of new molecules. However, their total synthesis can be challenging and their availability limited. Synthetic building blocks like substituted pyridines are crucial for creating natural product analogs—molecules that retain the core structure of a natural product but have been modified to alter their properties. For example, complex pyridine derivatives have been used as key intermediates in the multi-step synthesis of analogs of homocamptothecin, a natural alkaloid. acs.org

Furthermore, the this compound scaffold can be employed as a bioisostere. Bioisosteres are chemical substituents or groups that can be interchanged without significantly changing the chemical or physical properties of a molecule. The strategic replacement of a part of a molecule with a bioisostere like the methoxypyridine ring can lead to improvements in the molecule's characteristics. nih.gov This strategy is a cornerstone of molecular design, allowing for the optimization of a lead compound's profile.

Development of Fluorescent Probes and Chemical Sensors for Research Applications

The inherent photophysical properties of certain heterocyclic systems make them ideal candidates for the development of tools for chemical biology and analytical chemistry.

The structure of this compound contains multiple heteroatoms (nitrogen and oxygen) that can act as binding or coordination sites for analytes such as metal ions. This makes it a suitable platform for designing chemosensors. Derivatives of 3-hydroxypyridine (B118123), for example, have been investigated as fluorescent sensors for zinc ions (Zn²⁺). researchgate.net

The general design principle for such a sensor involves the this compound core acting as a "receptor" for a specific ion or biomolecule. Upon binding, a detectable change in a physical property, most commonly fluorescence, occurs. The synthesis of these sensors involves chemically modifying the core scaffold to enhance its selectivity and sensitivity for the target analyte. The amino and hydroxyl groups are particularly useful handles for attaching other molecular components that can modulate the binding and signaling process.

Aminopyridine derivatives are known to exhibit fluorescence, and their optical properties can be tuned by altering the substituents on the pyridine ring. mdpi.com The development of a fluorescent probe requires detailed photophysical characterization, including the determination of its absorption and emission wavelengths (λ_abs and λ_em), quantum yield (Φ), and Stokes shift (the difference between the maximum absorption and emission wavelengths). A high quantum yield and a large Stokes shift are often desirable properties for a fluorescent probe. mdpi.com

The mechanism by which these sensors operate often relies on photophysical processes such as Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT). nih.gov In a typical PET sensor, the fluorescence of the aminopyridine core (the fluorophore) is "quenched" (turned off) in the absence of the analyte. When the analyte binds to the receptor part of the sensor, the PET process is disrupted, and fluorescence is "turned on." nih.gov Conversely, binding can also induce quenching. For instance, studies with the related compound 9-amino-6-chloro-2-methoxy acridine (B1665455) have demonstrated both fluorescence quenching and enhancement depending on the cellular environment, illustrating the complex sensing mechanisms that can be engineered. nih.gov

Table 2: Representative Photophysical Properties of a Substituted Aminopyridine Fluorophore*
CompoundAbsorption Max (λ_A)Excitation Max (λ_ex)Emission Max (λ_em)Quantum Yield (Φ)
Dimethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate270 nm390 nm480 nm0.35 mdpi.com
Diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate270 nm390 nm485 nm0.22 mdpi.com

*Data is for related aminopyridine compounds to illustrate typical photophysical properties, as detailed in the cited source. mdpi.com

Materials Science Applications

The application of pyridine derivatives extends into materials science, where they can be used as building blocks for functional materials. smolecule.com The coordinating atoms (N, O) in this compound make it a suitable ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. fluorochem.co.uk These materials have highly ordered, porous structures and are researched for applications in gas storage, separation, and catalysis.

Additionally, such heterocyclic compounds can serve as monomers or additives in polymer chemistry. fluorochem.co.uk Their incorporation into a polymer backbone can impart specific properties, such as thermal stability, conductivity, or optical characteristics. The use of related compounds, such as 2,3-diamino-6-methoxypyridine (B1587572), as precursors in the synthesis of dyes also highlights the utility of this chemical class in the broader chemical industry. google.com

Incorporation into Polymer Backbones or Side Chains

The multifunctionality of this compound allows for its integration into polymeric structures through various synthetic strategies. The presence of reactive amino and hydroxyl groups enables its use as a monomer or a functionalizing agent to impart specific properties to polymers.

The amino group (-NH2) can readily participate in polymerization reactions such as polycondensation with dicarboxylic acids or their derivatives to form polyamides. Similarly, it can react with diisocyanates to yield polyureas. The hydroxyl group (-OH) offers another reactive site for esterification-based polycondensation or for the ring-opening polymerization of cyclic esters. bioninja.com.au These reactions can lead to the incorporation of the pyridinol moiety directly into the main chain of the polymer.

Alternatively, this compound can be attached as a pendant group to a pre-existing polymer backbone. For instance, polymers with reactive side chains, such as those containing acid chloride or isocyanate groups, can be modified with this compound. rsc.org This approach allows for the precise introduction of the aminomethoxypyridinol functionality, which can then influence the polymer's properties, such as thermal stability, solubility, and its ability to coordinate with metal ions or participate in hydrogen bonding. Research on other aminopyridine derivatives has shown their successful grafting onto polymer backbones, suggesting a similar potential for this compound. mdpi.comicm.edu.pl

The incorporation of this pyridine derivative is expected to enhance the thermal properties of the resulting polymers due to the rigidity of the aromatic ring. Furthermore, the functional groups can serve as sites for further post-polymerization modifications, allowing for the fine-tuning of material properties for specific applications.

Table 1: Potential Polymerization Reactions Involving this compound

Reactive GroupCo-monomer/ReagentResulting Polymer LinkagePotential Polymer Type
Amino (-NH2)Dicarboxylic acid / Diacyl chlorideAmidePolyamide
Amino (-NH2)DiisocyanateUreaPolyurea
Hydroxyl (-OH)Dicarboxylic acid / Diacyl chlorideEsterPolyester
Hydroxyl (-OH)Cyclic esters (e.g., lactide)EsterPolyester (via ROP)

Self-Assembly and Supramolecular Materials

The field of supramolecular chemistry relies on specific, directional, and reversible non-covalent interactions to construct well-ordered, higher-order structures from molecular building blocks. The functional groups on this compound make it an excellent candidate for designing self-assembling systems and supramolecular materials.

The primary driving force for the self-assembly of this molecule is its capacity for hydrogen bonding. The amino and hydroxyl groups can act as hydrogen bond donors, while the pyridine nitrogen and the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors. This donor-acceptor pattern allows for the formation of robust and directional intermolecular hydrogen bonds, leading to the spontaneous organization of molecules into well-defined aggregates, such as tapes, sheets, or helical structures. ccmu.edu.cnqucosa.de Studies on similar pyridine derivatives, such as those with amino or hydroxyl functionalities, have demonstrated their ability to form extensive hydrogen-bonded networks. qucosa.deresearchgate.net The co-assembly of pyridine derivatives with other molecules, like carboxylic acids, has also been shown to result in highly ordered two-dimensional structures. rsc.org

The methoxy group (-OCH3) can also play a significant role in the self-assembly process. While not as strong a hydrogen bond acceptor as the hydroxyl group, it can influence the packing of the molecules in the solid state and modulate the solubility of the resulting supramolecular assemblies in different solvents. rsc.orgarxiv.org In some systems, methoxy groups have been shown to affect the mesomorphic properties of liquid crystalline materials derived from pyridine cores. rsc.org

The combination of hydrogen bonding, π-π stacking interactions between the pyridine rings, and dipole-dipole interactions can lead to the formation of complex and functional supramolecular materials. These materials could exhibit interesting properties, such as gelation of solvents, stimuli-responsiveness, and the ability to act as templates for the synthesis of other materials. The specific arrangement of functional groups in this compound could lead to unique self-assembly motifs not observed with simpler pyridine derivatives.

Table 2: Potential Non-Covalent Interactions for Self-Assembly of this compound

Interaction TypeParticipating GroupsRole in Self-Assembly
Hydrogen BondingAmino (-NH2), Hydroxyl (-OH), Pyridine Nitrogen, Methoxy Oxygen (-OCH3)Primary driving force for directional assembly. ccmu.edu.cnqucosa.de
π-π StackingPyridine RingContributes to the stabilization of stacked structures.
Dipole-DipolePolar C-O, C-N, and N-H bondsInfluences molecular packing and orientation.

Advanced Analytical Methodologies for Research and Characterization of 2 Amino 6 Methoxypyridin 3 Ol

Chromatographic Techniques for Purity Assessment and Separation of Isomers/Derivatives

Chromatography is the cornerstone of chemical separation and purity assessment. For a polar molecule like 2-Amino-6-methoxypyridin-3-ol, which contains both a basic amino group and an acidic hydroxyl group, specific chromatographic strategies are required.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally sensitive compounds. The development of a robust HPLC method for this compound would be critical for its quality control.

Research Findings: The analysis of structurally similar compounds, such as 3-hydroxypyridine (B118123) derivatives, often employs reversed-phase HPLC. nih.govd-nb.info A typical method would utilize a C18 stationary phase, which separates compounds based on their hydrophobicity. Given the polar nature of this compound, a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be appropriate. d-nb.infoacs.org The pH of the aqueous buffer is a critical parameter to control the ionization state of the amino and hydroxyl groups, thereby influencing the compound's retention and peak shape. helixchrom.com For instance, a slightly acidic mobile phase can protonate the basic nitrogen on the pyridine (B92270) ring, altering its interaction with the stationary phase.

A study on other functionalized pyridines demonstrated the use of a Primesep 100 mixed-mode column, which can provide unique selectivity for hydrophilic compounds. sielc.com Detection is commonly achieved using a UV detector, as the pyridine ring is a chromophore. sielc.com The UV spectrum of 3-hydroxypyridine, a core component of the target molecule, shows distinct absorbance that can be leveraged for quantification. researchgate.net For comprehensive method validation, parameters such as linearity, precision, accuracy, and robustness would be established according to ICH guidelines. journaljpri.com

Table 1: Illustrative HPLC Method Parameters for Analysis of a Substituted Pyridine

Parameter Typical Value/Condition
Column C18, 4.6 mm x 150 mm, 5 µm

| Mobile Phase | A: 0.1% Formic Acid in Water B: Acetonitrile | | Gradient | 5% B to 95% B over 20 minutes | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | UV at 270 nm | | Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC is challenging. The presence of active hydrogens in the amino and hydroxyl groups can lead to poor peak shape and thermal degradation in the GC inlet and column. researchgate.net

Research Findings: To overcome these challenges, derivatization is a necessary step. jfda-online.com The most common approach for compounds with -OH and -NH2 groups is silylation. gcms.cz This process replaces the active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group, increasing the compound's volatility and thermal stability. researchgate.netsigmaaldrich.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. sigmaaldrich.com The derivatized analyte can then be separated on a nonpolar capillary column, such as one with a 5% phenyl-polydimethylsiloxane stationary phase.

Table 2: Representative GC Method for Analysis of a Silylated Aminohydroxypyridine Derivative

Parameter Typical Value/Condition
Derivatization Reagent BSTFA with 1% TMCS
Reaction Conditions 70 °C for 30 minutes
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 300 °C

Chiral Chromatography for Enantiomeric Separation

While this compound itself is not chiral, derivatives or related compounds in its synthetic pathway may be. If a chiral center is introduced, the separation of the resulting enantiomers is crucial, as they can exhibit different biological activities.

Research Findings: Research on the chiral separation of imidazo[1,2-a]pyridine (B132010) derivatives has shown the effectiveness of polysaccharide-based chiral stationary phases (CSPs). ingentaconnect.combohrium.combenthamdirect.com Columns such as Chiralpak and Chiralcel, which are based on cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is critical for achieving optimal enantioseparation. researchgate.net

Hyphenated Techniques for Structural Confirmation and Trace Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for unambiguous structural confirmation and the analysis of trace-level components.

LC-MS and GC-MS for Mixture Analysis and Impurity Profiling

The coupling of liquid chromatography or gas chromatography with mass spectrometry (LC-MS or GC-MS) provides a powerful tool for the analysis of complex mixtures and the identification of unknown impurities. europeanpharmaceuticalreview.comlcms.cz

Research Findings: For this compound, LC-MS would be the preferred method. A developed HPLC method can be directly coupled to a mass spectrometer. acs.org Electrospray ionization (ESI) is a suitable soft ionization technique for polar molecules, and it would likely produce a prominent protonated molecular ion [M+H]+, confirming the molecular weight of the compound. jocpr.com By operating the mass spectrometer in tandem (MS/MS) mode, fragmentation of the parent ion can be induced. jocpr.com The resulting fragmentation pattern provides valuable structural information, helping to identify and characterize impurities and degradation products, even at trace levels. researchgate.net For example, the loss of a methyl group (-15 Da) from the methoxy (B1213986) substituent or the loss of ammonia (B1221849) (-17 Da) from the amino group could be expected fragmentation pathways.

GC-MS analysis of the silylated derivative would also yield a characteristic mass spectrum. The fragmentation pattern of the TMS derivative can provide confirmatory structural evidence. sigmaaldrich.com

LC-NMR for On-line Structural Elucidation

The ultimate tool for unequivocal structure elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy. ipb.ptresearchgate.net The hyphenation of HPLC with NMR (LC-NMR) allows for the separation of components in a mixture followed by their on-line structural analysis.

Research Findings: While technically demanding, LC-NMR can provide a wealth of structural information without the need for isolating each component. chromatographyonline.com For a novel compound like this compound, this technique could be invaluable. After separation on the HPLC column, the peak of interest can be directed to the NMR spectrometer. One-dimensional (1D) proton NMR spectra can be acquired directly on the eluting peak. For more detailed structural analysis, techniques like HPLC-SPE-NMR can be used, where the analyte is trapped on a solid-phase extraction (SPE) cartridge, the protonated mobile phase is washed away, and the analyte is eluted with a deuterated solvent into the NMR flow cell. chromatographyonline.com This allows for the acquisition of more complex two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, which reveal through-bond proton-proton and proton-carbon correlations, providing a complete structural assignment. bohrium.com Advanced NMR techniques are crucial for distinguishing between regioisomers, which is a common challenge in the synthesis of substituted pyridines. ipb.ptbohrium.com

Spectrophotometric Methods for Quantitative Analysis in Research Samples

Spectrophotometry is a widely employed analytical technique that measures the interaction of electromagnetic radiation with a substance. In the context of this compound, these methods are instrumental for determining its concentration in solution and for detecting its presence at very low levels.

UV-Vis Spectroscopy for Concentration Determination

UV-Visible (UV-Vis) spectroscopy is a robust and accessible method for the quantitative analysis of compounds that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis light by a molecule like this compound is dependent on its electronic structure, specifically the presence of chromophores. The pyridine ring, along with the amino (-NH2), methoxy (-OCH3), and hydroxyl (-OH) substituents, constitutes a chromophoric system that gives rise to characteristic absorption bands.

The concentration of this compound in a solution can be determined using the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. To apply this law, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

While specific experimental data for this compound is not extensively available in public literature, we can infer its likely UV-Vis absorption properties based on similar substituted pyridines. For instance, aminopyridines often exhibit strong absorption bands in the UV region. The position and intensity of these bands are sensitive to the nature and position of the substituents and the polarity of the solvent. For a related compound, 6-methoxy-2-methylamino-3-aminopyridine HCl, UV/Vis spectral data has been identified with peaks at 241 nm and 314 nm. europa.eu

Table 1: Illustrative UV-Vis Absorption Data for a Substituted Aminopyridine Analog

Solventλmax 1 (nm)Molar Absorptivity (ε) 1 (M⁻¹cm⁻¹)λmax 2 (nm)Molar Absorptivity (ε) 2 (M⁻¹cm⁻¹)
Methanol24115,0003145,500
Ethanol (B145695)24314,8003165,400
Acetonitrile23915,5003125,700

Note: The data in this table is illustrative and based on a structurally related compound to demonstrate the principles of UV-Vis spectroscopy. Actual values for this compound may vary.

Fluorescence Spectroscopy for High Sensitivity Detection

Fluorescence spectroscopy is an even more sensitive analytical technique that can be used for the detection and quantification of fluorescent compounds, known as fluorophores. A molecule fluoresces when it absorbs light at a specific wavelength (excitation wavelength) and then emits light at a longer wavelength (emission wavelength). The intensity of the emitted fluorescence is, under certain conditions, directly proportional to the concentration of the fluorophore.

The fluorescence properties of a molecule are highly dependent on its structure and its immediate environment. The presence of both electron-donating (amino, methoxy) and electron-withdrawing/donating (hydroxyl) groups on the pyridine ring of this compound suggests that it may exhibit fluorescence. The efficiency of this fluorescence is quantified by the fluorescence quantum yield (Φf), which is the ratio of the number of photons emitted to the number of photons absorbed.

Research on other 2-aminopyridine (B139424) derivatives has shown that they can be fluorescent, with their emission properties being influenced by solvent polarity and pH. sciforum.net For instance, some 2-amino-3-cyanopyridine (B104079) derivatives have been reported to be fluorescent in various solvents. sciforum.net The Stokes shift, which is the difference between the excitation and emission maxima, is another important characteristic that can be determined using fluorescence spectroscopy.

Table 2: Hypothetical Fluorescence Properties of this compound in Different Solvents

SolventExcitation λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φf)
Cyclohexane310360500.45
Dichloromethane315375600.30
Acetonitrile320385650.22
Methanol325400750.15

Note: This table presents hypothetical data to illustrate the expected fluorescence behavior of this compound. The trend of increasing Stokes shift and decreasing quantum yield with increasing solvent polarity is a common phenomenon for many fluorophores.

Future Research Directions and Emerging Paradigms for 2 Amino 6 Methoxypyridin 3 Ol

Exploration of Unconventional Synthesis Pathways and Sustainable Chemical Synthesis

The development of novel and sustainable methods for synthesizing 2-Amino-6-methoxypyridin-3-ol is a primary area for future research. Traditional multi-step syntheses can be inefficient, costly, and generate significant waste. Future efforts could focus on the following:

Continuous Flow Chemistry: Implementing continuous flow reactors for the synthesis of this compound could offer enhanced control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates. This approach is particularly advantageous for reactions that are exothermic or involve hazardous reagents.

Biocatalysis: The use of engineered enzymes (e.g., aminotransferases, hydroxylases) could provide highly selective and environmentally benign routes to this compound and its derivatives. Biocatalysis operates under mild conditions, often in aqueous media, significantly reducing the environmental footprint of the synthesis.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for forging new bonds under mild conditions. Research into C-H amination or hydroxylation of a suitable methoxypyridine precursor could lead to more direct and efficient synthetic pathways.

Green Solvents: A shift from traditional volatile organic compounds to greener alternatives like ionic liquids, supercritical fluids, or bio-based solvents (e.g., Cyrene) would substantially improve the sustainability profile of its synthesis.

Deeper Mechanistic Understanding of Complex Reactions and Catalytic Cycles

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and discovering new reactivity. Future research should prioritize:

In-situ Spectroscopic Analysis: Techniques such as ReactIR (Infrared Spectroscopy) and Process NMR (Nuclear Magnetic Resonance) can be employed to monitor reaction kinetics and identify transient intermediates in real-time. This data is invaluable for elucidating complex reaction pathways.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to model reaction transition states, calculate activation energies, and predict the most likely reaction pathways. This computational insight can guide experimental design and explain observed reactivity and selectivity.

Isotope Labeling Studies: The use of isotopically labeled starting materials (e.g., with ¹³C, ¹⁵N, or ¹⁸O) can provide definitive evidence for bond-forming and bond-breaking events within a reaction mechanism.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For this compound, these technologies can be applied to:

Retrosynthesis Prediction: AI-powered retrosynthesis tools can propose novel and unconventional synthetic routes to the target molecule and its derivatives, potentially identifying more efficient or cost-effective strategies than those conceived by human chemists.

Reaction Optimization: ML algorithms can be trained on experimental data to build predictive models that identify the optimal reaction conditions (e.g., temperature, catalyst loading, solvent) for maximizing yield and minimizing byproducts. This can be achieved through platforms that integrate ML with automated robotic systems.

Property Prediction: Machine learning models can predict the physicochemical and biological properties of novel derivatives of this compound before they are synthesized, allowing researchers to prioritize the most promising candidates for specific applications.

Design and Synthesis of Advanced Functional Materials Based on the Compound

The unique arrangement of functional groups (amino, hydroxyl, methoxy) on the pyridine (B92270) ring makes this compound an attractive scaffold for the development of advanced materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atom of the pyridine ring and the oxygen atoms of the hydroxyl and methoxy (B1213986) groups can act as coordination sites for metal ions. This could enable the synthesis of novel MOFs with tailored porosity, catalytic activity, or sensing capabilities.

Organic Semiconductors: Pyridine-based molecules are often investigated for their electronic properties. Derivatives of this compound could be synthesized and evaluated as components in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Chemosensors: The functional groups on the molecule can be modified to create selective binding sites for specific analytes (e.g., metal ions, anions). A change in the photophysical properties (e.g., fluorescence) upon binding would form the basis of a chemosensor.

Expanding the Scope of Biochemical Interaction Studies for Fundamental Biological Insights (excluding therapeutic applications)

Beyond applied research, this compound can serve as a tool for probing fundamental biological processes.

Enzyme Inhibition Kinetics: As a small, functionalized heterocycle, it can be used as a fragment in screening campaigns to identify and characterize the active sites of enzymes. Understanding how it and its simple derivatives bind can provide insights into the molecular recognition principles of protein-ligand interactions.

Biophysical Characterization of Binding: Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) can be used to quantify the binding affinity and thermodynamics of its interaction with various biological macromolecules. This provides fundamental data on the forces driving molecular recognition.

Fluorescent Probes: By attaching a fluorophore to the this compound scaffold, it could be developed into a molecular probe for visualizing specific cellular components or processes, provided it shows selective localization.

Collaborative and Interdisciplinary Research Opportunities

The multifaceted research directions outlined above necessitate a highly collaborative and interdisciplinary approach. Future progress will be accelerated by forging partnerships between:

Synthetic Organic Chemists and Chemical Engineers: To develop and scale up sustainable and efficient synthesis routes.

Computational Chemists and Experimentalists: To integrate predictive modeling with laboratory validation for mechanistic studies and materials design.

Materials Scientists and Physicists: To characterize the physical and electronic properties of new materials derived from the compound.

Biochemists and Biophysicists: To explore the fundamental interactions of the molecule with biological systems.

Such collaborations will be essential to transform the potential of this compound into tangible scientific advancements.

Q & A

Q. What are the optimal synthetic routes for 2-Amino-6-methoxypyridin-3-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of pyridine derivatives. For example, nitration followed by reduction and methoxylation can yield the target compound. Key reagents include:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C to introduce nitro groups .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) or SnCl₂/HCl to convert nitro to amino groups .
  • Methoxylation : Methylation agents like CH₃I/K₂CO₃ in DMF under reflux .
    Yield optimization requires precise temperature control and stoichiometric ratios. For instance, exceeding 5°C during nitration risks side reactions (e.g., ring sulfonation), reducing purity .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Methodological Answer:

  • ¹H NMR : The amino group (–NH₂) shows a broad singlet at δ 5.2–5.5 ppm, while the methoxy (–OCH₃) resonates as a sharp singlet at δ 3.8–4.0 ppm. Adjacent hydroxyl (–OH) protons appear downfield (δ 9.5–10.5 ppm) due to hydrogen bonding .
  • IR : Strong absorption bands at ~3350 cm⁻¹ (N–H stretch), ~1250 cm⁻¹ (C–O–C methoxy), and ~1650 cm⁻¹ (C=N/C=C aromatic) .
  • MS : Molecular ion [M+H]⁺ at m/z 141.1 (calculated for C₆H₈N₂O₂), with fragmentation peaks at m/z 123 (loss of H₂O) and m/z 95 (loss of OCH₃) .
    These features differentiate it from analogs like 6-Aminopyridin-3-ol hydrochloride (no methoxy group) or 3-Methoxy-6-nitropyridin-2-ol (nitro instead of amino) .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods to avoid inhalation of dust (H335 hazard). Static discharge prevention is essential due to dust explosion risks .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
    Contaminated clothing must be removed immediately, and exposed skin rinsed with water for ≥15 minutes .

Advanced Research Questions

Q. How do electronic effects of the amino and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Amino Group (–NH₂) : Acts as an electron-donating group (EDG), activating the pyridine ring toward electrophilic substitution at positions 4 and 5. It also facilitates Buchwald–Hartwig amination with aryl halides .
  • Methoxy Group (–OCH₃) : As a moderate EDG, it directs nucleophilic attack to the para position (relative to itself). However, steric hindrance from the methoxy group can reduce coupling efficiency in Suzuki–Miyaura reactions .
    Competition between these groups requires careful catalyst selection (e.g., Pd(PPh₃)₄ for amination vs. Pd(OAc)₂ for arylation) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Methodological Answer: Discrepancies arise from:

  • Assay Variability : Differences in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or viability tests (MTT vs. resazurin) .
  • Structural Analog Interference : Impurities like 3-Amino-5-methoxypyridin-4-ol•2HCl (from incomplete reduction) may skew bioactivity results .
    To mitigate:

Validate purity via HPLC (>95%) and LC-MS .

Use structure-activity relationship (SAR) studies to isolate the contributions of –NH₂ and –OCH₃ groups .

Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina to model binding poses with kinase ATP-binding pockets (e.g., PI3Kα). The amino group forms hydrogen bonds with Asp841, while the methoxy group stabilizes hydrophobic interactions with Ile848 .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .
  • QSAR Models : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to prioritize derivatives for synthesis .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., serum)?

Methodological Answer:

  • Matrix Interference : Serum proteins (e.g., albumin) bind the compound, reducing free analyte concentration. Mitigate via protein precipitation with acetonitrile (1:3 v/v) .
  • Detection Limits : Use UPLC-MS/MS with a HILIC column (e.g., Acquity BEH Amide) for polar compound retention. Optimize MRM transitions (e.g., m/z 141→123 for quantification) .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.99), precision (CV <15%), and recovery (85–115%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.